Cas no 1707566-68-4 ((4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine)
(4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- (4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine
- 1H-1,2,4-Triazole-5-methanamine, α-(4-fluorophenyl)-3-(4-pyridinyl)-
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- Inchi: 1S/C14H12FN5/c15-11-3-1-9(2-4-11)12(16)14-18-13(19-20-14)10-5-7-17-8-6-10/h1-8,12H,16H2,(H,18,19,20)
- InChI Key: HFINSPIUUKOLNC-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(F)C=C1)(C1N=C(C2=CC=NC=C2)NN=1)N
(4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509071-1g |
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine |
1707566-68-4 | 97% | 1g |
$539 | 2022-09-29 |
(4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine
Latest Research Briefing on (4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine (CAS: 1707566-68-4)
In recent years, the compound (4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine (CAS: 1707566-68-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique triazole-pyridine scaffold, has demonstrated promising potential as a versatile pharmacophore in drug discovery. Recent studies have focused on its applications in targeting various disease pathways, particularly in oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the kinase inhibitory properties of this compound, revealing its potent activity against a subset of tyrosine kinases implicated in cancer progression. The researchers employed a combination of in silico docking studies and biochemical assays to elucidate the binding interactions between the compound and its kinase targets. Notably, the 4-fluorophenyl moiety was found to enhance binding affinity through hydrophobic interactions, while the pyridyl-triazole core contributed to hydrogen bonding with key residues in the kinase active site.
Further investigations into the antimicrobial potential of 1707566-68-4 were reported in a recent ACS Infectious Diseases publication. The compound exhibited remarkable efficacy against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies suggested that the compound interferes with bacterial cell wall biosynthesis by targeting essential enzymes in the peptidoglycan synthesis pathway. The presence of both the fluorophenyl and pyridyl groups appears to be crucial for this activity, as demonstrated through structure-activity relationship (SAR) studies.
From a chemical synthesis perspective, several novel synthetic routes to 1707566-68-4 have been developed to improve yield and scalability. A 2024 Organic Process Research & Development paper described an optimized microwave-assisted synthesis that reduced reaction times from 24 hours to just 2 hours while maintaining excellent purity (>98%). This advancement is particularly significant for potential large-scale production of the compound for preclinical studies.
The pharmacokinetic profile of (4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine has been extensively characterized in recent preclinical studies. Data presented at the 2023 American Association for Cancer Research annual meeting demonstrated favorable oral bioavailability (58-62% in rodent models) and reasonable plasma half-life (4-6 hours). These properties, combined with its demonstrated efficacy in xenograft models of breast cancer, position this compound as a promising candidate for further development.
Ongoing research is exploring the potential of 1707566-68-4 in combination therapies. Preliminary results from a collaborative study between academic and industry researchers suggest synergistic effects when the compound is combined with standard chemotherapeutic agents, potentially allowing for dose reduction while maintaining therapeutic efficacy. This approach could help mitigate toxicity concerns while improving treatment outcomes.
In conclusion, the body of research surrounding (4-fluorophenyl)-[5-(4-pyridyl)-1H-1,2,4-triazol-3-yl]methanamine continues to expand, revealing multiple therapeutic applications and prompting further investigation. The compound's unique chemical structure and demonstrated biological activities make it a valuable scaffold for medicinal chemistry optimization. Future studies will likely focus on clinical translation of these promising preclinical findings.
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